N-{(3-chloroanilino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide
Description
The compound N-{(3-chloroanilino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide is a structurally complex benzenesulfonamide derivative. Its core consists of a 4-methylbenzenesulfonamide group, with the sulfonamide nitrogen linked to a methylene bridge. This bridge connects two distinct moieties:
- A 4,6-dimethyl-2-pyrimidinylamino group, featuring a pyrimidine ring substituted with methyl groups at positions 4 and 4. The pyrimidine’s dual nitrogen atoms enhance hydrogen-bonding and π-stacking capabilities.
Properties
Molecular Formula |
C20H20ClN5O2S |
|---|---|
Molecular Weight |
429.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylphenyl)sulfonylguanidine |
InChI |
InChI=1S/C20H20ClN5O2S/c1-13-7-9-18(10-8-13)29(27,28)26-20(24-17-6-4-5-16(21)12-17)25-19-22-14(2)11-15(3)23-19/h4-12H,1-3H3,(H2,22,23,24,25,26) |
InChI Key |
QYBCAHQJRZWKEU-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\NC2=CC(=CC=C2)Cl)/NC3=NC(=CC(=N3)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(NC2=CC(=CC=C2)Cl)NC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
Biological Activity
N-{(3-chloroanilino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H18ClN5O3S
- Molecular Weight : 403.89 g/mol
- IUPAC Name : this compound
The compound features a sulfonamide group, which is often associated with antimicrobial and antitumor activities. The presence of the pyrimidine ring may also contribute to its biological effects.
Research indicates that compounds similar to this compound can exert their effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that related compounds can induce cell-cycle arrest in various cancer cell lines. For instance, derivatives have been observed to inhibit growth in MCF-7 (breast cancer) and BGC-823 (gastric cancer) cells by causing G1 or G2 phase arrest depending on the specific compound structure and concentration used .
- Induction of Apoptosis : The compound's structural components may activate apoptotic pathways. Research has demonstrated that certain analogs can increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death in cancer cells .
- Gene Expression Modulation : The biological activity is often linked to changes in gene expression related to cell cycle regulation and apoptosis. For example, upregulation of p53 and downregulation of cyclin-dependent kinases (CDKs) have been noted as critical factors in the growth-inhibitory effects observed .
In Vitro Studies
A study focused on a structurally related compound indicated significant inhibition of cancer cell proliferation in a dose-dependent manner. The MTT assay results showed that treatment with the compound led to a marked decrease in viable cell counts across multiple human cancer cell lines while sparing normal cells .
Case Study: MCF-7 and BGC-823 Cells
- Cell Lines Used : MCF-7 (breast cancer) and BGC-823 (gastric cancer)
- Assays Conducted :
- MTT Assay : Demonstrated significant growth inhibition.
- Flow Cytometry : Indicated G1-phase arrest in BGC-823 cells and G2-phase arrest in MCF-7 cells.
- Hoechst Staining : Confirmed apoptosis in treated cells.
- Western Blotting : Showed alterations in proteins associated with cell cycle regulation (e.g., p53, Chk1) and apoptosis .
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-{(3-chloroanilino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide exhibits promising anticancer properties. Preliminary investigations have shown its efficacy against various cancer cell lines, including:
- HCT-116 (colorectal cancer)
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
These studies suggest that the compound may induce apoptosis in cancer cells, characterized by morphological changes and increased apoptotic markers .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of specific enzymes involved in disease pathways. Its structural characteristics allow it to interact with target proteins effectively, which may lead to the development of new therapeutic agents for conditions such as inflammation and cancer .
Structural Modifications for Enhanced Activity
The unique combination of functional groups in this compound provides opportunities for further modifications to enhance its biological activity and selectivity. Researchers are exploring various analogs to optimize its pharmacological profile .
Case Study 1: Synthesis and Evaluation of Anticancer Activity
In a study published in Molecular Cancer Therapeutics, researchers synthesized several derivatives of sulfonamide compounds similar to this compound. These derivatives were screened for cytotoxicity against human cancer cell lines. The most active compounds demonstrated IC50 values below 100 μM, indicating significant potential for further development .
Case Study 2: Pharmacodynamics and Safety Profile
Another investigation focused on the pharmacodynamics of this compound, assessing its interactions with biological targets. Initial findings suggested that it interacts with key receptors involved in inflammatory responses, highlighting its potential as an anti-inflammatory agent alongside its anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Compound A : 4-(1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide
- Key Features: A thiazolyl group replaces the 3-chloroanilino moiety in the target compound. Thiazole’s sulfur atom may confer distinct electronic properties. The pyrimidine ring is part of a tetrahydro-2-thioxo system, introducing steric bulk and a sulfur-containing functional group.
- Synthesis: Synthesized via condensation of sulfathiazole with 4-methyl-4-isothiocyanato-2-pentanone .
- Contrast with Target Compound :
- The absence of a chlorine substituent and the presence of a thiazole ring in Compound A likely alter solubility and binding affinity compared to the target compound.
Compound B : N-(2-Anilinopyridin-3-yl)-4-methylbenzenesulfonamide
- Key Features: A pyridine ring replaces the pyrimidine moiety in the target compound. The 2-anilinopyridin-3-yl group introduces a planar aromatic system but lacks the methyl substituents seen in the target’s pyrimidine ring.
- Synthesis : Prepared by reacting N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride .
Data Table: Comparative Analysis
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | 4-Methylbenzenesulfonamide | 4-Methylbenzenesulfonamide | 4-Methylbenzenesulfonamide |
| Substituent 1 | 3-Chloroanilino | Thiazolyl | 2-Anilinopyridin-3-yl |
| Substituent 2 | 4,6-Dimethyl-2-pyrimidinylamino | 1,2,3,4-Tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl | Pyridine ring |
| Key Functional Groups | Chlorine, pyrimidine, methyl groups | Thiazole, thioxo group, tetrahydro-pyrimidine | Pyridine, anilino group |
| Synthesis Reagents | Not specified in evidence | Sulfathiazole, 4-methyl-4-isothiocyanato-2-pentanone | N2-phenylpyridine-2,3-diamine, 4-methylbenzenesulfonyl chloride |
| Potential Interactions | Halogen bonding (Cl), hydrogen bonding (pyrimidine N), π-stacking (aromatics) | Hydrogen bonding (thiazole N), sulfur-mediated interactions, steric bulk from tetrahydro ring | Hydrogen bonding (pyridine N), π-stacking (anilino group) |
Research Findings and Implications
- Electronic Effects: The chlorine atom in the target compound may enhance electrophilicity compared to Compound A’s thiazole or Compound B’s anilino group.
- Synthetic Flexibility : Compound A and B utilize sulfathiazole or sulfonyl chloride intermediates, suggesting the target compound’s synthesis could follow analogous sulfonylation strategies with tailored amines.
Preparation Methods
Cyclization Reaction Mechanism
The reaction begins with the condensation of dimethyl malonate (0.2 mol) and dimethylmethylidene guanidine hydrochloride (0.2 mol) in methanol under basic conditions. Sodium methoxide (27% in methanol) is added dropwise at 50–55°C, followed by reflux at 60–65°C for 4 hours. This step generates the pyrimidine ring through nucleophilic attack and cyclodehydration.
Methylation and Functionalization
Post-cyclization, the intermediate undergoes methylation with dimethyl carbonate (1.0 mol) in a pressurized reactor at 90–95°C for 5 hours. This step substitutes methoxy groups with methyl groups, yielding 4,6-dimethyl-2-pyrimidinamine. The reaction achieves a yield of 90–91% and a purity of 99.3–99.8%, as confirmed by high-performance liquid chromatography (HPLC).
Sulfonamide Coupling and Methylene Bridge Formation
The final assembly of the target compound involves coupling the pyrimidinylamine derivative with 4-methylbenzenesulfonamide through a methylene bridge. This step employs a two-stage process:
Activation of the Sulfonamide
4-Methylbenzenesulfonamide is activated using thionyl chloride (SOCl₂) to generate the corresponding sulfonyl chloride. The reaction is conducted under reflux in anhydrous dichloromethane (DCM) for 3 hours, yielding a highly reactive intermediate.
Nucleophilic Addition-Elimination
The activated sulfonamide reacts with the pyrimidinylamine-aniline intermediate in the presence of a base such as triethylamine (TEA). The methylene bridge forms via an addition-elimination mechanism, with the reaction typically conducted at room temperature for 6–8 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) affords the final product with a purity >98%.
Analytical Characterization and Quality Control
Critical analytical data for the synthesized compound include:
| Parameter | Method | Result |
|---|---|---|
| Molecular Weight | Mass Spectrometry (MS) | 432.9 g/mol (theoretical: 432.9) |
| Purity | HPLC | ≥99.5% |
| Melting Point | Differential Scanning Calorimetry (DSC) | 215–218°C |
These metrics ensure compliance with pharmaceutical and agrochemical industry standards.
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing challenges such as exothermic reactions and solvent recovery. Patent CN110818643A highlights the use of continuous flow reactors for the cyclization step, reducing reaction times by 30% compared to batch processes . Additionally, solvent recycling systems for methanol and dimethyl carbonate improve cost-efficiency and environmental sustainability.
Q & A
Q. What synthetic strategies are recommended for the preparation of N-{(3-chloroanilino)[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-4-methylbenzenesulfonamide?
The compound can be synthesized via a multi-step approach involving Schiff base formation. For example:
- Condensation of 3-chloroaniline with a pyrimidinylamine intermediate under reflux in ethanol, followed by sulfonylation with 4-methylbenzenesulfonyl chloride.
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
- Optimization of reaction time, temperature, and stoichiometry (e.g., 1:1.2 molar ratio of amine to aldehyde) improves yields to ~70-80% .
Q. Which spectroscopic techniques are essential for structural validation?
Key methods include:
- X-ray crystallography for unambiguous confirmation of molecular geometry and hydrogen-bonding networks .
- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., methyl groups on pyrimidine at δ 2.4–2.6 ppm) .
- FT-IR to identify functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary antimicrobial evaluation?
- Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Minimum Inhibitory Concentration (MIC) testing using microdilution methods (concentration range: 0.5–128 µg/mL) .
Advanced Research Questions
Q. How can molecular docking studies elucidate potential biological targets?
- Docking against microbial enzymes (e.g., S. aureus dihydrofolate reductase, PDB ID: 2W9H) reveals binding affinity (ΔG values ≤ −8.5 kcal/mol) and key interactions (e.g., hydrogen bonding with pyrimidine N1 and sulfonamide oxygen) .
- Use software like AutoDock Vina with Lamarckian genetic algorithms for conformational sampling .
Q. How should researchers resolve contradictions in antimicrobial activity data across studies?
- Compare variables:
- Bacterial strains : Clinical isolates vs. ATCC standards may show resistance variations .
- Assay conditions : MIC discrepancies arise from differences in inoculum size (e.g., 10⁵ vs. 10⁶ CFU/mL) or growth media .
- Validate results with time-kill kinetics to assess bactericidal vs. bacteriostatic effects .
Q. What computational methods predict the compound’s reactivity and stability?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to assess electronic stability .
- Molecular Dynamics (MD) simulations : Evaluate solvation effects (e.g., in water/DMSO) on conformational flexibility .
Methodological Considerations
Q. How do structural modifications (e.g., substituent variation) impact bioactivity?
- Compare with analogs (e.g., 4-azido-N-(4,6-dimethyl-2-pyrimidinyl)benzenesulfonamide, CAS 36326-89-3):
- Electron-withdrawing groups (e.g., -Cl, -N₃) enhance antimicrobial potency by increasing electrophilicity .
- Bulky substituents (e.g., morpholine in CAS 326916-21-6) may reduce membrane permeability .
Q. What advanced purification techniques address synthetic byproducts?
- HPLC with C18 columns (acetonitrile/water gradient) separates regioisomers .
- Recrystallization from ethanol/dichloromethane (3:1 v/v) improves crystalline purity (>98%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
